molecular formula C10H17BrN4O2 B6241219 tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2445750-86-5

tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B6241219
CAS No.: 2445750-86-5
M. Wt: 305.2
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Description

tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a brominated triazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Bromination: The triazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, often using an alkyl halide in the presence of a base.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the brominated triazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. Its brominated triazole ring is of particular interest due to its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The triazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding, while the carbamate group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[(1S)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: Lacks the bromine atom, which may result in different reactivity and binding properties.

    tert-butyl N-[(1S)-1-(5-chloro-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    tert-butyl N-[(1S)-1-(5-iodo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: The iodine atom may confer different reactivity and binding characteristics compared to bromine.

Uniqueness

The presence of the bromine atom in tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate distinguishes it from its analogs, potentially enhancing its reactivity and binding affinity in various applications. This makes it a unique and valuable compound for research and industrial purposes.

Properties

CAS No.

2445750-86-5

Molecular Formula

C10H17BrN4O2

Molecular Weight

305.2

Purity

95

Origin of Product

United States

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